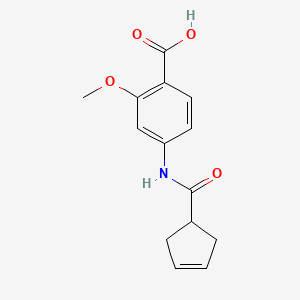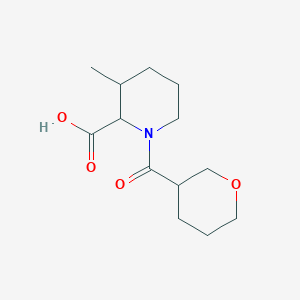
4-(Cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid, also known as CPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPMA is a derivative of benzoic acid and has been studied for its ability to inhibit the activity of certain enzymes, which could have implications for the treatment of various diseases.
作用機序
4-(Cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid works by inhibiting the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinases. These enzymes play important roles in various physiological processes, including the growth and spread of cancer cells. By inhibiting their activity, this compound can slow down or even halt these processes, making it a potentially powerful therapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific context in which it is used. For example, in cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In other contexts, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One advantage of 4-(Cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid is that it is relatively easy to synthesize and can be produced in large quantities. This makes it a useful compound for laboratory experiments and drug development. However, one limitation is that this compound can be unstable under certain conditions, which can make it difficult to work with in some contexts.
将来の方向性
There are several potential future directions for research involving 4-(Cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid. One area of focus could be the development of this compound-based drugs for the treatment of cancer, either as standalone therapies or in combination with other treatments. Other potential applications could include the treatment of pain and inflammation, as well as the development of new diagnostic tools for various diseases. Overall, this compound is a promising compound with a range of potential applications in the field of scientific research.
合成法
4-(Cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid can be synthesized through a multi-step process involving the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. The resulting product is then subjected to a series of chemical reactions, including hydrolysis and amidation, to yield this compound in its final form.
科学的研究の応用
4-(Cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid has been the subject of several scientific studies, with researchers exploring its potential applications in a variety of fields. One area of focus has been the development of this compound-based drugs for the treatment of cancer. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
4-(cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-19-12-8-10(6-7-11(12)14(17)18)15-13(16)9-4-2-3-5-9/h2-3,6-9H,4-5H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXXEDMQZWAZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CC=CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol](/img/structure/B6644821.png)



![(2S)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644846.png)
![2-[(3-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644850.png)
![2-chloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline](/img/structure/B6644861.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644865.png)
![(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644868.png)
![2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6644873.png)
![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)

